4-(2,4-Dichlorophenoxy-d3)butyric Acid
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Overview
Description
4-(2,4-Dichlorophenoxy-d3)butyric Acid is a synthetic compound used primarily in scientific research. It is a stable isotope-labeled compound, which means it contains deuterium atoms, making it useful in various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenoxy-d3)butyric Acid typically involves the reaction of 2,4-dichlorophenol with butyric acid under controlled conditions. The reaction is carried out in the presence of a deuterium source to incorporate the deuterium atoms into the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenoxy-d3)butyric Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(2,4-Dichlorophenoxy-d3)butyric Acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in environmental toxicology to study the fate and transport of pollutants
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenoxy-d3)butyric Acid involves its interaction with specific molecular targets. It acts as a selective systemic herbicide, inhibiting growth at the tips of stems and roots. The compound disrupts transport systems and interferes with nucleic acid metabolism, similar to the endogenous auxin indole acetic acid (IAA) .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with similar structural features.
4-(2,4-Dichlorophenoxy)butyric Acid (2,4-DB): Another herbicide with comparable properties
Uniqueness
4-(2,4-Dichlorophenoxy-d3)butyric Acid is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise analytical measurements .
Properties
Molecular Formula |
C10H10Cl2O3 |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
4-(2,4-dichloro-3,5,6-trideuteriophenoxy)butanoic acid |
InChI |
InChI=1S/C10H10Cl2O3/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14)/i3D,4D,6D |
InChI Key |
YIVXMZJTEQBPQO-VSWDYIGLSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OCCCC(=O)O)Cl)[2H])Cl)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.